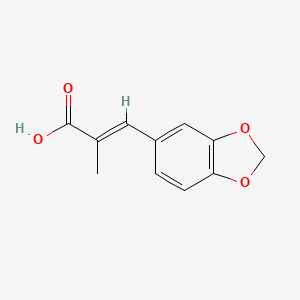

(E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid

Description

(E)-3-(1,3-Benzodioxol-5-yl)-2-methylprop-2-enoic acid (CAS 40527-53-5) is an α,β-unsaturated carboxylic acid characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent and a methyl group at the β-position of the propenoic acid backbone. This compound is structurally related to cinnamic acid derivatives but distinguished by the presence of the electron-rich benzodioxol moiety and the steric influence of the methyl group. Its conjugated system and reactive α,β-unsaturated carbonyl group make it valuable for studying electronic effects in organic reactions, such as Michael additions and polymer synthesis .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3,(H,12,13)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFONMHZQODIRJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC2=C(C=C1)OCO2)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421359 | |

| Record name | NSC36175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109619-79-6, 40527-53-5 | |

| Record name | (2E)-3-(1,3-Benzodioxol-5-yl)-2-methyl-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109619-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC36175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction remains the most widely employed method for synthesizing α,β-unsaturated carboxylic acids with aryl substituents. For (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid, this involves the base-catalyzed condensation of 1,3-benzodioxol-5-yl aldehyde (piperonal) with a methyl-substituted acetic acid derivative.

Reaction Mechanism :

-

Deprotonation of the active methylene group (e.g., from methylmalonic acid) by a strong base (e.g., KOH or NaOH).

-

Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system.

Optimized Conditions :

-

Catalyst : 10% aqueous KOH

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : 80°C, reflux

-

Reaction Time : 6–8 hours

Side Reactions :

-

Z-isomer formation (<5%) due to incomplete stereocontrol.

-

Over-oxidation of the benzodioxole ring under prolonged heating.

Knoevenagel Condensation

This method employs methylmalonic acid and piperonal in the presence of a weak base (e.g., piperidine or ammonium acetate) to achieve milder reaction conditions.

Key Advantages :

-

Reduced risk of decarboxylation compared to Claisen-Schmidt.

Experimental Protocol :

-

Piperonal (1.0 eq), methylmalonic acid (1.2 eq), and piperidine (0.1 eq) are refluxed in toluene.

-

Water removal via Dean-Stark trap enhances yield.

-

Crude product is acidified with HCl and recrystallized from ethanol.

Yield : 75–80%

Purity : ≥98% (HPLC)

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

Chiral secondary amines (e.g., proline derivatives) catalyze the enantioselective formation of the E-isomer via enamine intermediates.

Representative Procedure :

-

Catalyst: (S)-Diphenylprolinol TMS ether (20 mol%)

-

Solvent: Dichloromethane

-

Temperature: 25°C

-

Conversion: 92%

Limitations :

-

Requires anhydrous conditions.

-

Catalyst recovery challenges in industrial settings.

Transition Metal Catalysis

Palladium and ruthenium complexes enable cross-coupling strategies for installing the methyl group regioselectively.

Heck Reaction Protocol :

-

1,3-Benzodioxol-5-yl triflate (1.0 eq) reacts with methyl acrylate (1.5 eq) using Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

-

Hydrolysis of the ester with LiOH yields the carboxylic acid.

Conditions :

Industrial-Scale Production

Continuous Flow Synthesis

Modern plants utilize microreactor systems to enhance heat transfer and reduce reaction times:

Parameters :

-

Residence Time : 2 minutes

-

Temperature : 120°C

-

Pressure : 10 bar

-

Throughput : 50 kg/day

Advantages :

-

95% conversion per pass.

-

Reduced waste generation.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis :

-

Ball-milling piperonal and methylmalonic acid with K₂CO₃ yields 70% product in 30 minutes.

Biocatalytic Routes :

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.42 (d, J = 15.9 Hz, 1H, CH=), 6.84 (s, 1H, ArH), 6.72 (d, J = 15.9 Hz, 1H, CH), 5.98 (s, 2H, OCH₂O), 2.12 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.1 (COOH), 148.3 (C-O), 144.7 (CH=), 126.5 (ArC), 115.9 (CH=), 101.2 (OCH₂O), 18.4 (CH₃) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O) |

Chromatographic Purity

-

HPLC : Rt = 6.7 min (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min)

-

Purity : 99.2% (UV detection at 254 nm)

Scientific Research Applications

Pharmaceutical Research

One of the most prominent applications of (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid is in pharmaceutical research. Its structural features suggest potential bioactivity:

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated its efficacy, leading to further investigations into its mechanisms of action and potential as a chemotherapeutic agent .

- Anti-inflammatory Properties : Research has suggested that derivatives of this compound may possess anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs .

Material Science

In material science, (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid can be utilized in the synthesis of polymers and composites:

- Polymer Synthesis : The compound can serve as a monomer in the production of polymers with specific properties such as increased thermal stability and mechanical strength. Its methacrylic structure allows for free radical polymerization, which is beneficial for creating diverse polymer architectures .

Organic Synthesis

The compound plays a role in organic synthesis due to its reactivity:

- Building Block for Synthesis : It can act as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| NCI Evaluation | Identified cytotoxicity against multiple cancer cell lines | Potential development of new anticancer therapies |

| Anti-inflammatory Research | Demonstrated reduced inflammation in animal models | Possible new treatments for inflammatory diseases |

| Polymer Development | Successfully polymerized with other monomers to enhance material properties | Advancements in high-performance materials |

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzodioxol and Carboxylic Acid Groups

- (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid (CAS 38489-76-8): Key Differences: Lacks the methyl group at the β-position. Properties: Exhibits strong conjugation between the benzodioxol ring and the carboxylic acid, enhancing its reactivity in Michael additions and polymer formation . Applications: Used to study electronic interactions in conjugated systems and as a substrate for synthesizing bioactive molecules .

Chalcone Derivatives with Benzodioxol Substituents

- (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one and (2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Key Differences: Replace the carboxylic acid with a ketone group and incorporate halogenated aryl substituents. Properties: Extended π-conjugation in chalcones leads to distinct UV-Vis absorption profiles. Strong intermolecular C–H···O interactions stabilize their crystal structures . Applications: Studied for nonlinear optical properties and as intermediates in medicinal chemistry .

Ester Derivatives

- Ethyl (E)-3-(1,3-Benzodioxol-5-yl)acrylate (CAS 24393-66-6):

Thiazole-Containing Derivatives

- Ethyl 2-[2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate (CAS 349541-59-9): Key Differences: Incorporates a thiazole ring and ester functionality. Properties: The thiazole moiety introduces heterocyclic aromaticity, altering electronic properties and bioavailability .

Key Research Findings

- Steric and Electronic Effects: The methyl group in (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid increases steric hindrance, reducing nucleophilic attack rates in Michael additions compared to non-methylated analogs .

- Hydrogen Bonding : The carboxylic acid group forms robust O–H···O hydrogen bonds in crystal structures, while chalcone derivatives prioritize C–H···O interactions .

- Polymer Synthesis : Methyl-substituted derivatives exhibit altered polymerization kinetics and crystallinity due to steric constraints .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What synthetic routes are commonly employed for preparing (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid?

The compound is typically synthesized via Knoevenagel condensation, where 1,3-benzodioxole-5-carbaldehyde reacts with a methyl-substituted malonic acid derivative under acidic or basic conditions. The reaction’s stereoselectivity toward the (E)-isomer is influenced by solvent polarity and temperature. For instance, using piperidine as a catalyst in ethanol at reflux yields >90% (E)-selectivity due to thermodynamic control . Characterization via -NMR should confirm the trans configuration (J ≈ 16 Hz for α,β-unsaturated protons).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- UV-Vis Spectroscopy : Confirms π→π* transitions in the α,β-unsaturated system (λ~300–320 nm) .

- IR Spectroscopy : Identifies carboxylic acid O–H stretching (~2500–3000 cm) and conjugated C=O stretching (~1680 cm) .

- NMR : -NMR resolves the benzodioxole protons (δ 6.7–6.9 ppm) and the trans-alkene protons (δ 6.3 and 7.5 ppm, J ≈ 16 Hz) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (CHO, [M+H] at m/z 207.0662) .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a model substrate for studying:

- Michael Addition Reactions : Kinetic studies on nucleophilic attack at the β-position of the α,β-unsaturated acid .

- Polymer Synthesis : As a monomer for conjugated polymers due to its planar, electron-deficient structure .

- Crystallography : Hydrogen-bonding patterns in carboxylic acid dimers (e.g., R(8) motifs) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental conjugation effects be resolved?

Discrepancies often arise from solvent effects or crystal packing forces. For example:

- DFT Calculations : Predict delocalization in the gas phase, but polar solvents (e.g., DMSO) may stabilize charge-separated resonance forms.

- X-Ray Crystallography : Reveals bond-length alternation in the solid state. For instance, the C=C bond length (1.34 Å) vs. C–C (1.48 Å) confirms partial conjugation .

- UV-Vis Solvatochromism : Solvent-dependent shifts (e.g., hypsochromic shifts in nonpolar solvents) validate computational models .

Q. What methodological considerations are critical for crystallographic studies of derivatives?

- Refinement Software : Use SHELXL for high-resolution data (R < 5%) and TWINABS for twinned crystals .

- Hydrogen Bonding Analysis : Graph-set analysis (e.g., using Mercury software) identifies motifs like carboxylic acid dimers or C–H···O interactions .

- Thermal Ellipsoids : ORTEP-3 visualizes dynamic disorder in the benzodioxole ring, requiring anisotropic displacement parameter refinement .

Q. How can the EC50_{50}50 value against Trypanosoma cruzi inform antiparasitic agent design?

The reported EC of 73.5 μM suggests moderate activity, likely due to interference with parasite-specific enzymes (e.g., trypanothione reductase). Methodological considerations include:

- Dose-Response Assays : Use SYBR Green I fluorescence to quantify parasite viability .

- Selectivity Index (SI) : Compare cytotoxicity in mammalian cells (e.g., Vero cells) to assess therapeutic potential.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO) to enhance binding to parasitic targets .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification)?

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBDMS) to direct electrophilic substitution to the benzodioxole ring .

- Catalytic Control : Use Pd(OAc) for C–H activation at the 4-position of the benzodioxole ring .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., monosubstitution), while higher temperatures favor thermodynamically stable disubstituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.